molecular formula C21H22N6S B4656644 N-(4-anilinophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

N-(4-anilinophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Cat. No. B4656644
M. Wt: 390.5 g/mol
InChI Key: GOCMUHZLLLTNGC-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, commonly known as APPIP, is a chemical compound that has been widely studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of APPIP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual mechanism of action may be responsible for its anxiolytic and antidepressant effects, as well as its potential to treat drug addiction and withdrawal symptoms.
Biochemical and Physiological Effects:
APPIP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems such as serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. Additionally, APPIP has been shown to increase the density of dendritic spines, which are important for synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of APPIP for lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the compound. Additionally, APPIP has been shown to have low toxicity and few side effects, making it a safe and viable option for research studies. However, one limitation of APPIP is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of future directions for research on APPIP, including further studies on its mechanism of action and potential therapeutic uses. Additionally, research could focus on developing new derivatives of APPIP with improved pharmacological properties, such as longer half-life or increased potency. Finally, research could also explore the potential use of APPIP in combination with other compounds for enhanced therapeutic effects.
In conclusion, APPIP is a chemical compound that has shown great promise for use in various scientific research applications. Its well-established synthesis method, low toxicity, and potential therapeutic uses make it a valuable tool for researchers in a number of fields, particularly neuroscience. Further research is needed to fully understand its mechanism of action and potential uses, but the future looks bright for this promising compound.

Scientific Research Applications

APPIP has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where APPIP has been shown to have anxiolytic and antidepressant effects. APPIP has also been studied for its potential use as an antipsychotic, as well as for its potential to treat drug addiction and withdrawal symptoms.

properties

IUPAC Name

N-(4-anilinophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6S/c28-21(27-15-13-26(14-16-27)20-22-11-4-12-23-20)25-19-9-7-18(8-10-19)24-17-5-2-1-3-6-17/h1-12,24H,13-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCMUHZLLLTNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-anilinophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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